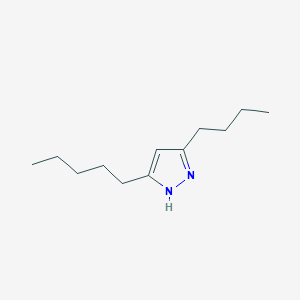

3-Butyl-5-pentyl-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61490-97-9 |

|---|---|

Molecular Formula |

C12H22N2 |

Molecular Weight |

194.32 g/mol |

IUPAC Name |

3-butyl-5-pentyl-1H-pyrazole |

InChI |

InChI=1S/C12H22N2/c1-3-5-7-9-12-10-11(13-14-12)8-6-4-2/h10H,3-9H2,1-2H3,(H,13,14) |

InChI Key |

KLTNIOZSFZCHNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=NN1)CCCC |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Disubstituted 1h Pyrazoles, with Emphasis on 3 Butyl 5 Pentyl 1h Pyrazole

Classical Cyclocondensation Routes

Cyclocondensation reactions represent the most traditional and widely employed methods for constructing the pyrazole (B372694) ring. These methods typically involve the reaction of a 1,3-dielectrophilic component with a hydrazine (B178648) derivative.

Reaction of 1,3-Dicarbonyl Precursors with Hydrazine Derivatives

The reaction between a 1,3-dicarbonyl compound and hydrazine is a foundational method for pyrazole synthesis. nih.govpharmajournal.net For the specific synthesis of 3-butyl-5-pentyl-1H-pyrazole, the required precursor is dodecane-5,7-dione. The reaction proceeds by the condensation of hydrazine with the two carbonyl groups of the diketone, followed by cyclization and dehydration to form the aromatic pyrazole ring. dergipark.org.tr

This approach is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles by varying the substituents on the 1,3-dicarbonyl precursor and the hydrazine component. beilstein-journals.orgmdpi.com The reaction can often be carried out under mild conditions, for example, at room temperature in a suitable solvent like N,N-dimethylacetamide, to achieve high yields. nih.gov

Table 1: Synthesis of 3,5-Disubstituted Pyrazoles from 1,3-Diketones and Hydrazine

| 1,3-Diketone Precursor | Hydrazine Derivative | Resulting Pyrazole | Reference |

| Dodecane-5,7-dione | Hydrazine | This compound | dergipark.org.tr |

| Acetylacetone | Hydrazine | 3,5-Dimethylpyrazole | pharmajournal.net |

| 1-Arylbutane-1,3-diones | Aryl hydrazine hydrochloride | 1,5-Diaryl-3-methylpyrazoles | dergipark.org.tr |

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles, such as this compound from dodecane-5,7-dione and hydrazine, is the potential for the formation of two regioisomers. nih.gov The initial attack of the hydrazine can occur at either of the non-equivalent carbonyl groups, leading to a mixture of products.

The regioselectivity of this condensation is influenced by several factors:

Steric Hindrance: The nucleophilic attack of hydrazine is generally favored at the less sterically hindered carbonyl group.

Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role. Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack.

Reaction Conditions: The pH of the reaction medium, the solvent, and the temperature can all impact the ratio of the resulting regioisomers. rsc.orgmetu.edu.tr For instance, conducting the reaction in aprotic dipolar solvents has been shown to improve regioselectivity compared to protic solvents like ethanol. nih.gov

In the case of dodecane-5,7-dione, the butyl and pentyl groups have similar electronic effects, so steric factors and reaction conditions are the primary determinants of the regiochemical outcome.

The Knorr pyrazole synthesis, first reported in 1883, is the archetypal example of pyrazole formation from 1,3-dicarbonyl compounds and hydrazine derivatives. nih.govpharmajournal.net The reaction of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine can lead to two regioisomeric pyrazoles. rsc.org The mechanism involves the initial formation of a hydrazone intermediate, followed by cyclization and dehydration. rsc.org The more nucleophilic nitrogen atom of the substituted hydrazine typically attacks the more reactive carbonyl group. rsc.org

Variants of the Knorr synthesis have been developed to improve yields and regioselectivity. For example, the in-situ generation of 1,3-diketones from ketones and acid chlorides, followed by the addition of hydrazine, provides a rapid and general route to previously inaccessible pyrazoles. mdpi.comorganic-chemistry.org

Cyclization of α,β-Unsaturated Ketones and Hydrazines

An alternative cyclocondensation approach involves the reaction of α,β-unsaturated ketones with hydrazines. nih.govbeilstein-journals.org This method typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, forming a pyrazoline intermediate which is subsequently oxidized to the corresponding pyrazole. nih.gov The use of hydrazines with a good leaving group, such as tosylhydrazine, can lead directly to the aromatic pyrazole via elimination. beilstein-journals.org

This method also faces challenges of regioselectivity, particularly with unsymmetrical α,β-unsaturated ketones. The initial Michael addition can occur at two different positions, leading to isomeric products.

Transformations of Enaminones with Hydrazines

Enaminones, which are β-amino-α,β-unsaturated ketones, serve as versatile precursors for pyrazole synthesis. mdpi.com The reaction with hydrazine involves the substitution of the amino group by hydrazine, followed by intramolecular cyclization and elimination of water to form the pyrazole ring. nih.gov This method can offer high regioselectivity. For instance, cascade reactions involving enaminones and hydrazines have been developed to produce 1,4-disubstituted and 1,3,4-trisubstituted pyrazoles. organic-chemistry.orgacs.org The use of specific catalysts, such as molecular iodine, can facilitate these transformations. rsc.org

1,3-Dipolar Cycloaddition Approaches

1,3-Dipolar cycloaddition reactions provide a powerful and often highly regioselective alternative for the synthesis of pyrazoles. benthamdirect.com This approach involves the reaction of a 1,3-dipole, typically a diazo compound, with a dipolarophile, which is an alkyne or an alkene. scispace.comacs.org

To synthesize a 3,5-disubstituted pyrazole like this compound via this route, one could envision the reaction of a diazoalkane with an appropriately substituted alkyne. For example, the reaction of diazobutane with 1-heptyne (B1330384) could theoretically yield the desired product. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipole and the dipolarophile. acs.org A significant advantage of this method is the ability to generate the often unstable diazo compounds in situ from precursors like tosylhydrazones, which enhances the safety and convenience of the procedure. organic-chemistry.orgscispace.com

Cycloaddition of Diazo Compounds with Alkynes

The [3+2] cycloaddition reaction between a 1,3-dipole, such as a diazo compound, and a dipolarophile, like an alkyne, represents a fundamental and powerful method for constructing the pyrazole core. This reaction proceeds via a concerted mechanism, leading to the formation of the five-membered heterocyclic ring in a single step. The substituents on the final pyrazole ring are determined by the groups attached to the diazo and alkyne starting materials.

For the specific synthesis of this compound, this method presents a challenge related to regioselectivity. When an unsymmetrical alkyne reacts with a diazoalkane, two regioisomeric products can be formed. The synthesis can be approached from two retrosynthetic pathways:

Reaction of 1-diazohexane (containing the pentyl group) with 1-hexyne (B1330390) (containing the butyl group).

Reaction of 1-diazopentane (containing the butyl group) with 1-heptyne (containing the pentyl group).

In the absence of strong electronic or steric directing groups on the reactants, these reactions typically yield a mixture of the desired this compound and its isomer, 3-pentyl-5-butyl-1H-pyrazole. Control over regioselectivity often requires the use of catalysts or specific reaction conditions, which are addressed in later sections.

Table 1: Regiochemical Outcome of Diazo-Alkyne Cycloaddition This table illustrates the potential reactant pairings and the resulting mixture of regioisomers in a typical thermal cycloaddition.

| Reactant A (Diazo) | Reactant B (Alkyne) | Conditions | Product 1 | Product 2 | Regioselectivity |

|---|---|---|---|---|---|

| 1-Diazohexane | 1-Hexyne | Toluene, 80°C | This compound | 3-Pentyl-5-butyl-1H-pyrazole | Low (mixture) |

Utilization of Nitrile Imines with Olefins or Alkynes

Nitrile imines are highly reactive 1,3-dipolar species that serve as valuable intermediates in pyrazole synthesis. They are typically generated in situ from stable precursors, most commonly hydrazonoyl halides (e.g., chlorides or bromides), through dehydrohalogenation with a base. The subsequent [3+2] cycloaddition of the nitrile imine with an alkyne provides a direct route to N-substituted pyrazoles.

To synthesize a derivative of this compound, one could react a nitrile imine bearing a butyl group at the carbon atom with 1-heptyne, which provides the pentyl substituent. For instance, the treatment of N-phenylpentanehydrazonoyl chloride with a non-nucleophilic base like triethylamine (B128534) generates the corresponding C-butyl-N-phenyl nitrile imine. Its immediate reaction with 1-heptyne would yield 1-phenyl-3-butyl-5-pentyl-1H-pyrazole. While this method produces an N-substituted pyrazole, the N-substituent (e.g., phenyl) can often be removed in a subsequent chemical step if the 1H-pyrazole is the final target. The regioselectivity of this reaction is generally high, with the carbon of the nitrile imine bonding to the substituted carbon of the terminal alkyne.

Table 2: Pyrazole Synthesis via In Situ Generation of Nitrile Imines

| Hydrazonoyl Halide Precursor | Alkyne | Base / Conditions | Primary Product |

|---|---|---|---|

| N-phenylpentanehydrazonoyl chloride | 1-Heptyne | Triethylamine, THF, 60°C | 1-Phenyl-3-butyl-5-pentyl-1H-pyrazole |

Transition Metal-Catalyzed Synthetic Strategies

Iron-Catalyzed Routes for Regioselective Pyrazole Formation

Transition metal catalysis offers a solution to the regioselectivity problems often encountered in thermal cycloaddition reactions. Iron catalysts, in particular, have emerged as an inexpensive, abundant, and effective option for directing the formation of specific pyrazole isomers. Iron(III) salts, such as iron(III) chloride (FeCl₃), can catalyze the annulation of hydrazones with alkynes.

The proposed mechanism often involves the coordination of the iron catalyst to the alkyne, which facilitates a regioselective addition of the hydrazone. For the synthesis of this compound, this strategy would involve the reaction between pentanal hydrazone and 1-heptyne. In the presence of an iron catalyst, the reaction shows a strong preference for the formation of the 3-butyl-5-pentyl isomer over the 3-pentyl-5-butyl alternative that would arise from using heptanal (B48729) hydrazone and 1-hexyne. This catalytic approach provides a significant advantage by minimizing the formation of unwanted byproducts and simplifying purification.

Table 3: Comparison of Thermal vs. Iron-Catalyzed Synthesis

| Reactants | Catalyst | Conditions | Major Product | Regioselectivity (3,5- vs 5,3-isomer) |

|---|---|---|---|---|

| Pentanal hydrazone + 1-Heptyne | None (Thermal) | Xylene, 140°C | Mixture of isomers | ~ 1.5 : 1 |

Copper-Catalyzed Cyclocondensation Reactions

Copper-catalyzed reactions represent a robust and versatile platform for pyrazole synthesis. One of the most direct and high-yielding methods is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. This classical Knorr pyrazole synthesis can be significantly enhanced by the use of a copper catalyst.

The synthesis of this compound via this route begins with the precursor decane-4,6-dione. This β-diketone possesses the required butyl and pentyl groups attached to the carbonyl carbons. The reaction of decane-4,6-dione with hydrazine hydrate (B1144303), when catalyzed by a copper(II) salt like copper(II) acetate (B1210297) (Cu(OAc)₂), proceeds efficiently under mild conditions. The catalyst facilitates the condensation and subsequent cyclization/dehydration steps, often leading to higher yields and shorter reaction times compared to the uncatalyzed process. This method is highly regioselective as the structure of the 1,3-diketone directly dictates the substitution pattern of the resulting pyrazole.

Table 4: Copper-Catalyzed Synthesis from a 1,3-Diketone

| Diketone Precursor | Nitrogen Source | Catalyst System | Solvent | Yield of Target Compound |

|---|---|---|---|---|

| Decane-4,6-dione | Hydrazine hydrate | Cu(OAc)₂ (10 mol%) | Ethanol | 92% |

Palladium-Catalyzed Ring-Opening Reactions

For the target compound, one could theoretically start with 3-butyl-5-pentylisoxazole. In the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a suitable nitrogen source, the N-O bond of the isoxazole (B147169) can be reductively cleaved. The resulting intermediate can then undergo rearrangement and cyclization to form the thermodynamically more stable pyrazole ring. While synthetically more complex than direct condensation methods, this strategy showcases the utility of palladium catalysis in skeletal reorganization and provides access to pyrazoles from a different class of heterocyclic precursors.

Table 5: Palladium-Catalyzed Isoxazole-to-Pyrazole Rearrangement

| Starting Heterocycle | Catalyst System | Reagents | Product |

|---|

Silver-Catalyzed Methodologies for Substituted Pyrazoles

Silver catalysts, typically Ag(I) salts like silver nitrate (B79036) (AgNO₃) or silver triflate (AgOTf), are known to be effective in promoting various cyclization reactions, particularly those involving alkynes. The oxophilic and carbophilic nature of silver(I) allows it to activate substrates for intramolecular cyclization.

In the context of pyrazole synthesis, silver catalysts can be employed to promote the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, analogous to the copper-catalyzed route. The reaction of decane-4,6-dione with hydrazine hydrate in the presence of a catalytic amount of a silver salt can afford this compound. The silver catalyst is believed to coordinate to a carbonyl oxygen, activating it towards nucleophilic attack by the hydrazine, thereby facilitating the initial condensation step. This method provides another mild and efficient catalytic alternative for constructing the pyrazole ring from readily available dicarbonyl precursors.

Table 6: Silver-Catalyzed Cyclocondensation for Pyrazole Synthesis

| Diketone Precursor | Nitrogen Source | Catalyst System | Solvent | Yield of Target Compound |

|---|---|---|---|---|

| Decane-4,6-dione | Hydrazine hydrate | AgNO₃ (5 mol%) | Acetonitrile | 88% |

Multicomponent Reaction Protocols for 3,5-Disubstituted Pyrazoles

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. mdpi.comresearchgate.net For the synthesis of 3,5-disubstituted pyrazoles, several MCR protocols have been developed, offering significant advantages over traditional multi-step methods. mdpi.comnih.gov

A prevalent MCR strategy involves the one-pot condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. beilstein-journals.org To synthesize this compound, the corresponding β-diketone, dodecane-4,6-dione , would be reacted with hydrazine hydrate.

Another versatile MCR approach is the three-component reaction involving an aldehyde, an alkyne, and a hydrazine derivative. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com For the target compound, this could involve the condensation of valeraldehyde (B50692) (pentanal) with tosylhydrazine, followed by a cycloaddition reaction with 1-heptyne. organic-chemistry.orgorganic-chemistry.org This method is noted for its high regioselectivity, yielding the desired 3,5-disubstituted pyrazole. organic-chemistry.orgthieme-connect.com The reaction tolerates a wide array of functional groups and sterically hindered substrates, making it a robust choice for pyrazole synthesis. organic-chemistry.orgthieme-connect.com

Similarly, a one-pot, three-component reaction of vinyl azides, aldehydes, and tosylhydrazine in the presence of a base provides a regioselective route to 3,4,5-trisubstituted 1H-pyrazoles. organic-chemistry.org While this introduces a substituent at the 4-position, it showcases the flexibility of MCRs in creating diverse pyrazole structures.

The table below illustrates a general three-component synthesis of 3,5-disubstituted 1H-pyrazoles.

| Aldehyde (R¹CHO) | Alkyne (R²C≡CH) | Hydrazine Source | Catalyst/Conditions | Product (3-R²-5-R¹-1H-pyrazole) | Yield |

|---|---|---|---|---|---|

| Benzaldehyde | Phenylacetylene | Tosylhydrazine | Toluene, Reflux | 3,5-Diphenyl-1H-pyrazole | 91% thieme-connect.com |

| 4-Chlorobenzaldehyde | Phenylacetylene | Tosylhydrazine | Toluene, Reflux | 3-Phenyl-5-(4-chlorophenyl)-1H-pyrazole | 88% thieme-connect.com |

| 4-Methoxybenzaldehyde | Phenylacetylene | Tosylhydrazine | Toluene, Reflux | 3-Phenyl-5-(4-methoxyphenyl)-1H-pyrazole | 85% thieme-connect.com |

| Valeraldehyde | 1-Heptyne | Hydrazine Hydrate | Hypothetical | 3-Pentyl-5-butyl-1H-pyrazole | N/A |

Green Chemistry and Sustainable Synthesis Methods for Pyrazole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. jetir.org This involves the use of eco-friendly solvents, energy-efficient techniques, and sustainable catalysts. nih.govtandfonline.com

A significant advancement is the use of water as a solvent for pyrazole synthesis. rsc.orglongdom.org An efficient method has been developed for the synthesis of 3,5-disubstituted pyrazoles by cyclizing 1,3-diketones with semicarbazide (B1199961) hydrochloride "on water," which avoids the use of toxic hydrazine. rsc.org This approach is simple, highly efficient, and eliminates the need for product purification with toxic liquid chemicals. rsc.org For this compound, this would involve reacting dodecane-4,6-dione with semicarbazide hydrochloride in water.

Energy-efficient methods such as microwave and ultrasound irradiation have also been successfully applied to pyrazole synthesis, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.netnih.gov For instance, the synthesis of pyrano[2,3-c]pyrazoles, a related heterocyclic system, showed a significant improvement in yield and reduction in reaction time when switching from conventional heating (80% yield in 1.4 hours) to microwave irradiation (88% yield in 25 minutes). nih.gov Similarly, ultrasound-assisted synthesis in an aqueous medium has been shown to produce excellent yields in very short timeframes. nih.gov

The use of green catalysts is another cornerstone of sustainable pyrazole synthesis. jetir.org Catalysts such as ammonium (B1175870) chloride, jetir.org l-tyrosine, nih.gov and various metal-based nanocatalysts have been employed to facilitate pyrazole formation under milder and more environmentally benign conditions. nih.govmdpi.com For example, a water-soluble vitamin E derivative, TPGS-750-M, has been used as a catalyst in an aqueous medium at 50 °C for the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles, featuring short reaction times and a convenient work-up. tandfonline.com

The following table compares conventional and green synthesis approaches for pyrazole derivatives.

| Method | Solvent | Energy Source | Catalyst | Key Advantages | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Toluene, Ethanol | Oil Bath | Acid/Base | Established protocols | thieme-connect.com |

| "On Water" Synthesis | Water | Stirring at RT | None (uses semicarbazide HCl) | Avoids toxic hydrazine and organic solvents | rsc.org |

| Microwave-Assisted | Water-Ethanol | Microwave Irradiation | l-tyrosine | Reduced reaction time, improved yield | nih.gov |

| Ultrasound-Assisted | Aqueous Ethanol | Ultrasonication | Mn/ZrO₂ | High yield (98%) in short time (10 min) | nih.gov |

| Water Microdroplets | Water | Electric Field | None (inherent acidity) | Extremely fast (milliseconds), catalyst-free | acs.org |

Stereochemical Aspects and Control in 3,5-Disubstituted Pyrazole Synthesis

While this compound itself is an achiral molecule, the stereochemistry of related reduced pyrazole structures, such as pyrazolines and pyrazolidines, is an important consideration, as these can serve as precursors. The control of stereochemistry in the synthesis of 3,5-disubstituted pyrazolidines can be achieved through various catalytic methods.

One notable approach is the palladium-catalyzed carboamination of unsaturated hydrazine derivatives. nih.govnih.gov This method allows for the stereoselective synthesis of either trans- or cis-3,5-disubstituted pyrazolidines with high diastereoselectivity (up to >20:1). nih.govnih.gov The stereochemical outcome is controlled by modifying the N²-substituent on the hydrazine substrate, which modulates the degree of allylic strain in the transition state of the key syn-aminopalladation step. nih.govnih.gov

These stereochemically defined pyrazolidine (B1218672) products can then be oxidized to the corresponding pyrazoles. nih.gov For example, treatment of a trans-3,5-disubstituted pyrazolidine with an oxidizing agent like ceric ammonium nitrate (CAN) can lead to the formation of a 3,5-disubstituted pyrazoline. nih.gov Subsequent oxidation would yield the fully aromatic pyrazole ring. This two-step sequence provides an indirect but stereocontrolled route to 3,5-disubstituted pyrazoles.

Although direct asymmetric synthesis of 3,5-dialkyl-1H-pyrazoles is less common, the principles of stereocontrol established for related systems provide a foundation for developing such methodologies. The ability to control the stereochemistry of precursors offers a powerful tool for creating libraries of chiral pyrazole-based compounds for various applications.

Mechanistic Investigations of 1h Pyrazole Ring Formation Relevant to 3 Butyl 5 Pentyl 1h Pyrazole

Detailed Reaction Mechanism Elucidation for Key Synthetic Pathways

The formation of a pyrazole (B372694) ring from a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative is generally understood to proceed via a sequence of condensation, cyclization, and dehydration steps. For an unsymmetrical diketone like dodecane-5,7-dione, which would be the precursor for 3-butyl-5-pentyl-1H-pyrazole, the reaction with hydrazine can theoretically yield two different regioisomers. mdpi.comresearchgate.net The elucidation of the precise mechanistic pathway has been a subject of considerable investigation, with two primary routes being proposed: the hemiaminal pathway and the enamine pathway. rgmcet.edu.innih.gov

The mechanism begins with the nucleophilic attack of a nitrogen atom from the hydrazine molecule on one of the carbonyl carbons of the 1,3-dicarbonyl compound. name-reaction.comjk-sci.com This initial step is often acid-catalyzed. slideshare.netslideshare.net Following this attack, the pathway diverges:

Enamine Pathway: Alternatively, the initial adduct could first dehydrate to form a hydrazone intermediate. rsc.org The terminal nitrogen of the hydrazone could then, in a subsequent step, perform an intramolecular nucleophilic attack on the second carbonyl group to form the cyclized intermediate, which then aromatizes via dehydration. rgmcet.edu.in

Current evidence, largely from kinetic and computational studies, strongly favors the hemiaminal pathway as the more likely route. rgmcet.edu.innih.govresearchgate.net The cyclization of the hemiaminal intermediate is believed to be the preferred and rate-limiting step in the Paal-Knorr type synthesis. rgmcet.edu.inresearchgate.net

Kinetic Studies of Pyrazole Formation Reactions

Kinetic investigations provide quantitative insights into reaction rates and the factors that influence them, helping to substantiate proposed mechanisms. Studies on the Knorr pyrazole synthesis have revealed a complex interplay of factors including reactant structure, concentration, and medium acidity.

A kinetic study of the reaction between arylhydrazines and trifluoromethyl-substituted 1,3-diketones found the reaction to be first-order in both the diketone and the arylhydrazine at a pH above 1.6. researchgate.netrsc.org This suggests that the rate-determining step involves a bimolecular process, consistent with the initial condensation or the cyclization of an intermediate formed from both reactants. The study also noted that the rate-determining step can shift depending on the pH of the reaction medium. researchgate.net

More recent and detailed kinetic analyses using transient flow methods have uncovered further complexities. rsc.orgresearchgate.net These studies, which allow for precise measurement of fast reaction rates, constructed a microkinetic model that pointed towards autocatalysis and the involvement of unexpected intermediates. rsc.org For instance, a hydroxylpyrazolidine intermediate was observed and, in some cases, can even be isolated. rsc.org

The reaction rates can vary significantly, by as much as 1000-fold, depending on the substituents on the reactants and the acidity of the medium. researchgate.net For example, the rate of pyrrole (B145914) formation from 4-oxohexanal (B8731499) is two orders of magnitude greater than that from 2,5-hexanedione, which is attributed to the absence of a methyl substituent at one of the carbonyls, making it more susceptible to nucleophilic attack. nih.gov

| Reactant System | Kinetic Order | Key Findings | Reference |

| Arylhydrazines + 1,3-Diketones | First order in each reactant | Rate-determining step is pH-dependent. | researchgate.net |

| Phenylhydrazine + 1,3-Diketones | Complex (Microkinetic model) | Evidence of autocatalysis and multiple intermediates. | rsc.orgresearchgate.net |

| 4-Oxohexanal + Primary Amine | - | Rate is 100x faster than with 2,5-hexanedione. | nih.gov |

Examination of Substituent Effects on Reaction Pathways

Substituents on both the 1,3-dicarbonyl and hydrazine reactants play a critical role in determining the reaction rate and, particularly for unsymmetrical diketones, the regioselectivity of the final pyrazole product.

The electronic properties of substituents are a major factor. In the case of the 1,3-dicarbonyl, an electron-withdrawing group can increase the electrophilicity of the adjacent carbonyl carbon, making it the preferential site for the initial nucleophilic attack by the hydrazine. researchgate.net This directing effect is crucial in controlling the regiochemical outcome of the reaction with unsymmetrical diketones. mdpi.comresearchgate.net

Similarly, substituents on the hydrazine moiety influence reactivity. In studies of Paal-Knorr pyrrole synthesis with substituted anilines, electron-withdrawing groups like a nitro group were found to increase the reaction rate, while electron-donating groups like a methoxy (B1213986) group had a negative effect on the cyclization rate. organic-chemistry.org This may seem counterintuitive, as electron-withdrawing groups decrease the nucleophilicity of the amine. However, they also increase the acidity of the N-H protons, which can facilitate catalysis and the dehydration steps. Comprehensive kinetic studies on pyranopyrazole synthesis, a related reaction, used Hammett plots to quantify these effects, finding a positive reaction constant (ρ), which indicates that the reaction is aided by electron-withdrawing groups that stabilize a negative charge buildup in the transition state of the rate-determining step. tandfonline.com

Steric effects also play a significant role. Bulky substituents on either reactant can hinder the approach of the nucleophile or impede the cyclization step, leading to lower reaction rates. researchgate.net The interplay between steric and electronic factors ultimately governs the product distribution. researchgate.net

| Reactant | Substituent Type | Effect on Reaction Rate | Probable Reason | Reference |

| 1,3-Dicarbonyl | Electron-withdrawing (e.g., -CF₃) | Increases rate/directs regiochemistry | Enhances electrophilicity of adjacent carbonyl. | researchgate.net |

| Aryl Amine/Hydrazine | Electron-withdrawing (e.g., -NO₂) | Increases rate | May stabilize transition state; increases acidity of N-H protons. | organic-chemistry.orgtandfonline.com |

| Aryl Amine/Hydrazine | Electron-donating (e.g., -OCH₃) | Decreases rate | Reduces positive charge stabilization in transition state. | organic-chemistry.org |

| 1,3-Dicarbonyl | Bulky alkyl groups | Decreases rate | Steric hindrance in the rate-determining cyclization step. | researchgate.net |

Role of Intermediates and Transition States in Cyclization Processes

The nature of the intermediates and transition states is central to the mechanism of pyrazole formation. As discussed, the primary debate has been between a pathway proceeding through a stable hydrazone intermediate versus one involving a hemiaminal intermediate. rgmcet.edu.in

A wealth of experimental and theoretical evidence now points to the hemiaminal as the key intermediate undergoing the rate-limiting cyclization. wikipedia.orgrgmcet.edu.inresearchgate.net Studies by Amarnath and colleagues on the analogous Paal-Knorr pyrrole synthesis provided strong evidence against the enamine/hydrazone pathway. organic-chemistry.orgresearchgate.net They showed that diastereomers of substituted diketones cyclized at different rates, which would not be expected if the reaction proceeded through a common, achiral enamine intermediate. wikipedia.orgorganic-chemistry.org Furthermore, the absence of a primary kinetic isotope effect when using deuterated diketones indicated that C-H bond cleavage is not part of the rate-determining step, again arguing against enamine formation being rate-limiting. nih.govresearchgate.net

These findings support a mechanism where the crucial step is the intramolecular attack of the second hydrazine nitrogen on the remaining carbonyl group within the hemiaminal intermediate (9). rsc.orgresearchgate.net This forms a cyclic hydroxylpyrazolidine intermediate. This intermediate has been detected and, in some cases, isolated. rsc.org The transition state for this cyclization step would involve a five-membered ring structure where the new N-C bond is partially formed. Subsequent dehydration, which is typically rapid, leads to the aromatic pyrazole product. rsc.org

Computational Mechanistic Studies (e.g., DFT-based Reaction Pathway Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for dissecting complex reaction mechanisms like the Knorr pyrazole synthesis. researchgate.netkoreascience.kr These theoretical studies allow for the calculation of potential energy surfaces, the mapping of reaction pathways, and the characterization of the geometries and energies of intermediates and transition states that are often too transient to be observed experimentally. nih.govresearchgate.net

DFT calculations have also shed light on the role of catalysts and solvent. For instance, studies have shown that water molecules or acid catalysts can play a crucial role by forming hydrogen-bonding networks that stabilize transition states and facilitate the necessary proton transfers during the dehydration steps. researchgate.netdntb.gov.ua Computational models can also explain the regioselectivity observed in reactions with unsymmetrical substrates by comparing the activation energies of the transition states leading to the different possible products. nih.govacs.org For example, a DFT study on the synthesis of pyrazole-isoxazoline hybrids was used to understand the regioselectivity of the cycloaddition reaction by analyzing the activation energies of the two possible reaction paths. nih.govacs.org These computational findings provide robust theoretical support for the mechanistic pathways deduced from experimental observations.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Butyl 5 Pentyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms. For 3-Butyl-5-pentyl-1H-pyrazole, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques offers a complete structural confirmation.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, distinct signals are expected for the pyrazole (B372694) ring protons, the N-H proton, and the protons of the butyl and pentyl alkyl chains.

The single proton on the pyrazole ring (H-4) is anticipated to appear as a singlet in the aromatic region, typically around δ 5.8-6.2 ppm, based on data from similarly substituted 3,5-dialkylpyrazoles. vulcanchem.com The N-H proton of the pyrazole ring generally produces a broad singlet, the chemical shift of which can vary significantly (often between δ 10-13 ppm) depending on the solvent and concentration.

The alkyl protons of the butyl and pentyl groups will appear in the upfield region (δ 0.8-2.7 ppm). The terminal methyl groups (CH₃) of both chains are expected to produce triplets around δ 0.9 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) groups. The methylene groups directly attached to the pyrazole ring (C1'-H₂ and C1''-H₂) are the most deshielded of the alkyl protons and would likely appear as triplets around δ 2.5-2.7 ppm. The remaining methylene protons will produce complex multiplets in the δ 1.2-1.7 ppm range.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| N-H | 10.0 - 13.0 | broad singlet |

| C4-H (pyrazole ring) | 5.8 - 6.2 | singlet |

| C1'-H₂ (butyl chain) | 2.5 - 2.7 | triplet |

| C2'-H₂ (butyl chain) | 1.5 - 1.7 | multiplet |

| C3'-H₂ (butyl chain) | 1.3 - 1.5 | multiplet |

| C4'-H₃ (butyl chain) | 0.9 - 1.0 | triplet |

| C1''-H₂ (pentyl chain) | 2.5 - 2.7 | triplet |

| C2''-H₂ (pentyl chain) | 1.5 - 1.7 | multiplet |

| C3''-H₂ (pentyl chain) | 1.3 - 1.5 | multiplet |

| C4''-H₂ (pentyl chain) | 1.2 - 1.4 | multiplet |

| C5''-H₃ (pentyl chain) | 0.9 - 1.0 | triplet |

¹³C NMR Spectroscopic Analysis and Carbon Connectivity Elucidation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. For this compound, a total of 12 distinct signals are expected, corresponding to the three pyrazole ring carbons and the nine unique carbons of the alkyl substituents.

The pyrazole ring carbons (C3, C4, and C5) are the most deshielded. Based on studies of substituted pyrazoles, C3 and C5, which are bonded to nitrogen, typically resonate at approximately δ 140-155 ppm, while C4 is found further upfield, around δ 105 ppm. researchgate.netresearchgate.net The carbons of the butyl and pentyl chains will appear in the upfield region (δ 14-35 ppm). The terminal methyl carbons are the most shielded (around δ 14 ppm), while the methylene carbons directly attached to the pyrazole ring (C-1' and C-1'') will be the most deshielded among the alkyl carbons. masterorganicchemistry.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (pyrazole ring) | 148 - 155 |

| C5 (pyrazole ring) | 140 - 148 |

| C4 (pyrazole ring) | 104 - 108 |

| C1' (butyl chain) | 28 - 32 |

| C2' (butyl chain) | 31 - 34 |

| C3' (butyl chain) | 22 - 25 |

| C4' (butyl chain) | 13 - 15 |

| C1'' (pentyl chain) | 26 - 30 |

| C2'' (pentyl chain) | 28 - 31 |

| C3'' (pentyl chain) | 31 - 34 |

| C4'' (pentyl chain) | 22 - 25 |

| C5'' (pentyl chain) | 13 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structure Determination

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons within the butyl chain (C1'-H ↔ C2'-H ↔ C3'-H ↔ C4'-H) and within the pentyl chain (C1''-H ↔ C2''-H ↔ C3''-H ↔ C4''-H ↔ C5''-H). This allows for the complete assignment of each alkyl spin system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). sdsu.edugithub.io It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2. For example, the singlet at δ ~6.0 ppm would correlate with the carbon signal at δ ~105 ppm, confirming their assignment as H-4 and C-4, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds and is crucial for connecting the different fragments of the molecule. sdsu.eduresearchgate.net Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the C1'-H₂ protons of the butyl group to the pyrazole carbons C3 and C4.

Correlations from the C1''-H₂ protons of the pentyl group to the pyrazole carbons C5 and C4.

Correlations from the pyrazole ring proton H-4 to carbons C3 and C5.

These HMBC correlations would provide unequivocal proof that the butyl group is attached at the C3 position and the pentyl group is at the C5 position.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3100-3250 cm⁻¹ would correspond to the N-H stretching vibration of the pyrazole ring. derpharmachemica.com Strong, sharp peaks between 2850 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups in the butyl and pentyl chains. Other key vibrations include the C=N and C=C stretching of the pyrazole ring, which typically appear in the 1450-1600 cm⁻¹ region. vulcanchem.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| N-H stretch (ring) | 3100 - 3250 | Medium, Broad |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong, Sharp |

| C=N stretch (ring) | 1550 - 1600 | Medium |

| C=C stretch (ring) | 1450 - 1500 | Medium |

| N-H bend (ring) | 1350 - 1420 | Medium |

| C-H bend (aliphatic) | 1375 - 1470 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

The molecular formula for this compound is C₁₂H₂₂N₂. Its calculated molecular weight is approximately 194.32 g/mol . The electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak (M⁺) at m/z = 194.

The fragmentation pattern would be dominated by cleavages within the alkyl side chains, as the pyrazole ring is relatively stable. Common fragmentation pathways would include:

Alpha-cleavage: Loss of a propyl radical (•C₃H₇) from the butyl chain, leading to a fragment ion at m/z = 151.

Alpha-cleavage: Loss of a butyl radical (•C₄H₉) from the pentyl chain, also leading to a fragment ion at m/z = 151.

Loss of the entire butyl chain: Cleavage of the C-C bond adjacent to the ring, resulting in the loss of a butyl radical (•C₄H₉) to give a major peak at m/z = 137.

Loss of the entire pentyl chain: Cleavage resulting in the loss of a pentyl radical (•C₅H₁₁) to give a peak at m/z = 123.

Further fragmentation of the pyrazole ring itself may occur, but the primary and most intense peaks are typically derived from the cleavage of the alkyl substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores (light-absorbing groups), such as conjugated systems.

The pyrazole ring is a chromophore that undergoes π → π* electronic transitions. researchgate.net For simple, non-conjugated alkyl-substituted pyrazoles like this compound, the primary absorption maximum (λₘₐₓ) is expected to be in the short-wavelength UV region, typically around 210–220 nm. The absence of further conjugation with groups like phenyl or carbonyl means no significant absorption is expected in the longer wavelength UV or visible regions of the spectrum.

X-ray Crystallography for Solid-State Structure Determination (on relevant pyrazole derivatives)

While specific X-ray crystallographic data for this compound are not prominently available in public literature, extensive studies on analogous 3,5-disubstituted and other relevant pyrazole derivatives provide critical insights into the likely solid-state characteristics of this compound. The analysis of these related structures allows for a robust understanding of how pyrazole rings organize in the crystalline state, governed by factors such as substituent nature, hydrogen bonding capabilities, and packing efficiency.

The crystal structures of pyrazole derivatives have been reported across various crystal systems, with the specific system and space group being highly dependent on the nature and position of the substituents on the pyrazole ring. These substituents influence the molecular symmetry and the resulting packing arrangement.

For instance, studies on substituted pyrazoles reveal a range of crystallographic parameters. 4-benzyl-1H-pyrazole crystallizes in the non-centrosymmetric space group P2₁, whereas the introduction of amino groups in 3,5-diamino-4-benzyl-1H-pyrazole leads to a centrosymmetric space group P2₁/c. iucr.org A different pattern is observed for 4-bromo-3-phenylpyrazole, which adopts a triclinic system with the space group Pī. fu-berlin.de The diversity extends to more complex derivatives like N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, which has been found to crystallize in the orthorhombic system with the space group Pbca. iucr.org The crystal structure of 3,5-diphenyl-1H-pyrazole has been shown to feature a tetrameric arrangement in the asymmetric unit. tandfonline.com These examples underscore that while general predictions can be made, the definitive crystal system for this compound would require experimental determination.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 4-benzyl-1H-pyrazole | Monoclinic | P2₁ | iucr.org |

| 3,5-diamino-4-benzyl-1H-pyrazole | Monoclinic | P2₁/c | iucr.org |

| 4-bromo-3-phenylpyrazole | Triclinic | Pī | fu-berlin.de |

| N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide | Orthorhombic | Pbca | iucr.org |

| 3,5-diphenyl-4-benzyl-1H-pyrazole | Monoclinic | P2₁/c | iucr.org |

| 1H-pyrazole-4-carboxylic acid | Monoclinic | P2₁/c | acs.org |

The supramolecular architecture of pyrazoles in the solid state is predominantly directed by a hierarchy of intermolecular interactions. The most significant of these is the hydrogen bond formed between the acidic N-H proton of one pyrazole ring and the basic sp² nitrogen atom of an adjacent molecule (N-H···N). iucr.orgnih.gov This interaction is a recurring motif that leads to the formation of various self-assembled structures.

Depending on the steric and electronic properties of the ring substituents, these N-H···N hydrogen bonds can result in the formation of cyclic oligomers—such as dimers, trimers, and tetramers—or extended one-dimensional chains, often referred to as catemers. nih.govmdpi.comencyclopedia.pub For example, 4-benzyl-1H-pyrazole forms parallel catemers through N-H···N hydrogen bonding. iucr.org In contrast, the crystal structure of 4-bromo-3-phenylpyrazole reveals the formation of a trimer via hydrogen bonds. fu-berlin.de Symmetrically 3,5-disubstituted pyrazoles can form assemblies with particularly short N···N distances. nih.gov

Beyond the primary N-H···N interactions, other weaker hydrogen bonds play a crucial role in consolidating the three-dimensional crystal packing. These include:

N-H···O bonds: Occur in pyrazoles containing carbonyl or other oxygen-bearing functional groups. iucr.orgacs.org

C-H···π interactions: Where C-H bonds from alkyl or aryl substituents interact with the π-electron system of adjacent pyrazole or phenyl rings. iucr.orgacs.org

N-H···π interactions: In some cases, the N-H group can act as a donor to a neighboring π-system. iucr.org

The interplay of these varied interactions dictates the final packing arrangement, influencing the density and stability of the crystal. For a molecule like this compound, one would anticipate strong N-H···N hydrogen bonding to be the primary organizing force, likely supplemented by numerous van der Waals interactions from the flexible butyl and pentyl chains, which would significantly influence the packing efficiency.

Tautomerism Studies of the 1H-Pyrazole System in Solution and Solid State

For asymmetrically substituted pyrazoles such as this compound, the phenomenon of annular prototropic tautomerism is of fundamental importance. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to two distinct tautomeric forms. The study of this equilibrium in both the solid state and in solution is critical for a complete structural characterization.

In the solid state, the dynamic equilibrium is typically frozen, and the compound usually crystallizes as a single, specific tautomer. cdnsciencepub.comresearchgate.netcdnsciencepub.com The preference for one tautomer over the other is determined by the minimization of energy within the crystal lattice, which is influenced by intermolecular interactions and steric effects. mdpi.com Techniques like solid-state NMR (CP/MAS) and X-ray crystallography are definitive in identifying the existing tautomer in the crystal. cdnsciencepub.comrsc.orgnih.gov For example, X-ray analysis of 1H-pyrazole-3-(N-tert-butyl)-carboxamide showed it exists as the 3-substituted tautomer in the crystal, a finding confirmed by solid-state NMR. researchgate.net Similarly, studies on 3(5)-methylpyrazoles with a substituent at the 4-position indicate that the 4-X-5-methylpyrazole form is the one present in the solid state. cdnsciencepub.com

In solution, the situation is often different, with both tautomers coexisting in a dynamic equilibrium. fu-berlin.deresearchgate.net The position of this equilibrium is sensitive to several factors, including the electronic nature of the substituents, the polarity and hydrogen-bonding capability of the solvent, and the temperature. fu-berlin.denih.gov Low-temperature NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is the most powerful technique for studying this phenomenon, as it can slow the proton exchange rate sufficiently to allow for the observation and quantification of signals from both individual tautomers. fu-berlin.deresearchgate.net For instance, 3(5)-phenylpyrazoles in solution exist as a mixture that is rich in the 3-phenyl tautomer. fu-berlin.de In another case, 1H-pyrazole-3-(N-tert-butyl)-carboxamide exists as a 90:10 mixture of the 3-substituted and 5-substituted tautomers, respectively, at 293 K in solution, demonstrating a clear temperature dependence. researchgate.net The choice of solvent can also shift the equilibrium; polar solvents can form hydrogen bonds with the pyrazole, disrupting the self-association seen in nonpolar solvents and favoring one tautomer over another. fu-berlin.demdpi.comnih.gov

| Compound | Solid State (Dominant Tautomer) | Solution State (Dominant Tautomer/Ratio) | Reference |

|---|---|---|---|

| 3(5)-Phenylpyrazole | 3-Phenyl | Mixture, rich in 3-phenyl tautomer | fu-berlin.de |

| 1H-Pyrazole-3-(N-tert-butyl)carboxamide | 3-substituted | Mixture (90% 3-substituted, 10% 5-substituted at 293K) | researchgate.net |

| 4-substituted-3(5)-methylpyrazoles | 5-Methyl | - | cdnsciencepub.com |

| 3-Phenyl-5-methylpyrazole | 3-Phenyl-5-methyl | - | cdnsciencepub.com |

| Methyl 3-nitro-1H-pyrazole-5-carboxylate | Tautomer with ester at position 5 | - | mdpi.com |

Computational Analysis of this compound Not Available in Published Literature

A detailed computational chemistry analysis for the specific compound this compound, as requested per the provided outline, cannot be generated. Extensive searches for dedicated research on this molecule have found no published studies or public database entries containing the specific data required for the outlined sections.

Computational chemistry methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis are powerful tools for understanding the electronic and structural properties of molecules. mdpi.comdergipark.org.tr These methods are frequently applied to the pyrazole class of compounds to investigate aspects like geometric structure, electronic stability, spectroscopic properties, and reactivity. mdpi.comresearchgate.netresearchgate.net

However, these computational studies are highly specific to the molecule being investigated. While there is a body of research on various substituted pyrazoles—including those with methyl, phenyl, tert-butyl, and functional groups like esters and amides—data for this compound is absent from the scientific literature. mdpi.commdpi.commdpi.com The generation of the requested detailed tables and in-depth discussion on geometric parameters, HOMO-LUMO energies, NBO-based delocalization, predicted spectroscopic parameters, hyperpolarizability, and conformational landscapes requires specific output files from quantum chemical calculations performed directly on this compound.

Without access to such a dedicated computational study, it is not possible to provide a scientifically accurate and informative article that adheres to the requested structure and content. The information necessary to populate the sections on DFT calculations, FMO analysis, NBO analysis, predicted spectroscopic parameters, electronic properties, and conformational analysis for this particular compound is not publicly available.

Conclusion

Summary of Findings

3-Butyl-5-pentyl-1H-pyrazole is a structurally interesting yet under-researched member of the vast pyrazole (B372694) family. Its synthesis is readily achievable through the classical Paal-Knorr condensation of nonane-4,6-dione (B79204) and hydrazine (B178648). The compound is characterized by its lipophilic alkyl side chains and the core pyrazole heterocycle, which exhibits annular tautomerism. Its reactivity is centered on the pyrazole ring, with the C4 and N1 positions being key sites for functionalization. While its specific applications are yet to be determined, its structure suggests significant potential as a synthetic building block for creating diverse chemical libraries and as a candidate for biological screening, particularly in areas where pyrazoles have historically shown promise.

Future Research Directions

Further investigation into This compound is warranted. Key future research directions should include:

Empirical Synthesis and Characterization: Performing the synthesis, purifying the compound, and obtaining definitive spectroscopic data (NMR, IR, MS, and X-ray crystallography) to confirm its structure and tautomeric preferences.

Exploration of Reactivity: Systematically studying its reactivity towards various electrophiles and at the N1-position to build a library of derivatives.

Biological Screening: Evaluating the compound and its derivatives for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, to uncover any potential therapeutic value.

Chemical Reactivity and Derivatization Strategies for 3 Butyl 5 Pentyl 1h Pyrazole

Functionalization at the N-H Position of the Pyrazole (B372694) Ring

The N-H proton of the pyrazole ring is acidic and can be readily removed by a base to form a pyrazolate anion. This anion is a potent nucleophile and serves as the key intermediate for a variety of derivatization reactions at the nitrogen atoms. encyclopedia.pub For an unsymmetrically substituted pyrazole like 3-Butyl-5-pentyl-1H-pyrazole, N-substitution can theoretically lead to two regioisomers, with the substituent at the N1 or N2 position. Due to annular tautomerism, these positions are chemically equivalent in the parent 1H-pyrazole, but become distinct upon substitution. The regiochemical outcome of these reactions is often governed by steric and electronic factors. acs.orgbeilstein-journals.org

N-alkylation is a fundamental transformation for modifying the properties of pyrazoles. The reaction is typically achieved by deprotonating the pyrazole with a suitable base, followed by quenching with an electrophilic alkylating agent, such as an alkyl halide. semanticscholar.org The choice of base and solvent system is crucial for achieving high yields and, in many cases, controlling regioselectivity. acs.org

Common conditions for N-alkylation involve the use of strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), or milder bases like potassium carbonate (K₂CO₃) in DMSO or acetone. acs.orgacs.org For 3,5-disubstituted pyrazoles, steric hindrance plays a significant role in directing the alkyl group to the less sterically hindered nitrogen atom. beilstein-journals.org In the case of this compound, the steric difference between the butyl and pentyl groups is minimal, which would likely result in a mixture of two regioisomers that may be difficult to separate.

Alternative, non-basic methods have also been developed. For instance, acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles offers a milder approach to synthesizing N-alkyl pyrazoles. semanticscholar.org

Table 1: Representative Conditions for N-Alkylation of Pyrazoles

| Reagents | Base/Catalyst | Solvent | Typical Outcome | Reference |

|---|---|---|---|---|

| Alkyl Halide (e.g., R-Br, R-I) | NaH | THF / DMF | High yield, regioselectivity depends on sterics. | beilstein-journals.org |

| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ | DMSO / Acetone | Good yields, often regioselective for N1 arylation/alkylation. | acs.org |

| α,β-Unsaturated Ketones | Rb₂CO₃ | Not specified | Michael addition, favors N1 isomer. | acs.org |

| Trichloroacetimidates (e.g., R-OC(CCl₃)NH) | Brønsted Acid (e.g., CSA) | DCE | Mild conditions, good yields for benzylic electrophiles. | semanticscholar.org |

N-acylation proceeds via a similar mechanism, involving the reaction of the pyrazolate anion with an acylating agent like an acid chloride or anhydride. These reactions are generally high-yielding and provide stable N-acylpyrazoles. The regioselective synthesis of specific isomers can be achieved by acylation of N-Boc-N-substituted hydrazones followed by deprotection and cyclization. researchgate.net

Beyond simple alkylation and acylation, the annular nitrogen can be functionalized with a variety of other groups.

N-Arylation: The introduction of an aryl group is commonly achieved through nucleophilic aromatic substitution (SNAAr) reactions with activated aryl halides, such as 4-fluoronitrobenzene. researchgate.net These reactions are typically performed using a base like potassium tert-butoxide in DMSO. For 3,5-dialkylpyrazoles, these conditions often favor the formation of the less sterically hindered regioisomer in excellent yields. researchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base provides N-sulfonylated pyrazoles.

Michael Addition: The pyrazolate anion can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds and nitriles, providing a route to pyrazole derivatives with functionalized alkyl chains on the nitrogen atom. acs.org

Reactions Involving the Butyl and Pentyl Substituents

The alkyl chains at the C3 and C5 positions are generally less reactive than the pyrazole ring itself. However, they can be functionalized under specific conditions, typically involving radical pathways or strong oxidation.

Oxidation: While the pyrazole ring is relatively resistant to oxidation, alkyl side chains can be oxidized to introduce carbonyl or carboxyl functionalities. Strong oxidizing agents like potassium permanganate (B83412) can oxidize alkyl groups to carboxylic acids. acs.org Catalytic systems, such as Co-Mn-Br with molecular oxygen, have been used to selectively oxidize methyl groups on pyrazoles to carboxylic acids. oup.com It is plausible that similar conditions could oxidize the terminal methyl groups or benzylic-like positions (carbon adjacent to the ring) of the butyl and pentyl chains on this compound. Electrochemical oxidation on a NiO(OH) electrode is another method for converting alcohol groups on side chains to carboxylic acids. researchgate.net

Radical Halogenation: Free radical halogenation is a classic method for functionalizing alkanes. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), in the presence of a radical initiator (e.g., AIBN) or UV light, can selectively halogenate the position adjacent to the pyrazole ring (the α-carbon). orgoreview.com This selectivity arises from the resonance stabilization of the resulting pyrazolyl-methyl radical. However, for some substituted pyrazoles, side-chain halogenation with NCS can lead to complex mixtures of products. researchgate.net Once halogenated, the alkyl chain becomes a versatile handle for further transformations via nucleophilic substitution or elimination reactions.

Once a functional group is installed on the butyl or pentyl chain, a variety of standard organic transformations can be employed to extend or branch the chain.

Nucleophilic Substitution: A halogenated side chain can react with nucleophiles (e.g., cyanide, alkoxides, amines) to introduce new functional groups and extend the carbon skeleton.

Organometallic Coupling: The halogen can be converted into an organometallic reagent, such as a Grignard or organolithium reagent. This can then react with electrophiles like aldehydes, ketones, or alkyl halides to form new carbon-carbon bonds, leading to chain elongation and branching.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is considered an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution (SEAr). Due to the electronic nature of the ring, where the two nitrogen atoms donate electron density, the C4 position is significantly more electron-rich and nucleophilic than the C3 and C5 positions. encyclopedia.pubmdpi.com Consequently, electrophilic attack occurs almost exclusively at the C4 position. scribd.com The electron-donating butyl and pentyl groups at C3 and C5 further activate the ring towards this type of substitution. masterorganicchemistry.comlibretexts.org

Common electrophilic aromatic substitution reactions applicable to this compound include:

Halogenation: The C4 position can be readily chlorinated, brominated, or iodinated. Mild and efficient reagents such as N-halosuccinimides (NCS, NBS, NIS) are commonly used, often without the need for a catalyst, in solvents like CCl₄ or even water. researchgate.net Using reagents like Oxone in combination with sodium halide salts provides an environmentally friendly method for 4-halogenation. researchgate.net

Nitration: Nitration at the C4 position can be achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. semanticscholar.org Other reagents, such as acetyl nitrate (B79036), have also been employed. For 3,5-dimethylpyrazole, nitration gives the 4-nitro product in good yield. semanticscholar.org A similar outcome would be expected for this compound.

Sulfonation and Acylation: Sulfonation and Friedel-Crafts acylation also occur at the C4 position, although these reactions are less commonly reported for simple alkylpyrazoles compared to halogenation and nitration. scribd.com

Table 2: Electrophilic Aromatic Substitution (SEAr) on the Pyrazole Ring

| Reaction | Reagent(s) | Position of Substitution | Typical Product | Reference |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-3-butyl-5-pentyl-1H-pyrazole | researchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-Chloro-3-butyl-5-pentyl-1H-pyrazole | researchgate.net |

| Nitration | HNO₃ / H₂SO₄ | C4 | 3-Butyl-4-nitro-5-pentyl-1H-pyrazole | semanticscholar.org |

| Sulfonation | Fuming H₂SO₄ | C4 | This compound-4-sulfonic acid | scribd.com |

Palladium-Catalyzed Cross-Coupling Reactions for Further Decoration

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the structural elaboration of heterocyclic compounds, including this compound. These reactions facilitate the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, enabling the introduction of a wide array of functional groups onto the pyrazole scaffold. In contrast to traditional methods that necessitate pre-functionalized pyrazoles (e.g., halogenated derivatives), direct C-H functionalization has emerged as a more atom-economical approach. nih.govrsc.org

The pyrazole ring possesses distinct reactive sites. The N1-position can be readily functionalized, most commonly through N-arylation reactions. Additionally, the C-H bonds on the pyrazole ring can be targeted. The C4 position is a nucleophilic center that can undergo electrophilic aromatic substitution-type reactions, while the C5 proton is the most acidic, making it susceptible to deprotonation and subsequent functionalization. researchgate.net The N2-atom of the pyrazole ring can act as a directing group to guide the catalyst to specific C-H bonds. researchgate.net

Common palladium-catalyzed reactions for pyrazole decoration include Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (N-arylation). mdpi.comrsc.orgrsc.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and regioselectivity. nih.govacs.org For instance, the combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine (B1218219) ligands has proven effective for many coupling reactions involving heterocyclic substrates. acs.orgorganic-chemistry.org

Below are representative examples of how these reactions could be applied to decorate the this compound core.

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of this compound

| Entry | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodotoluene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | High |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | Good |

| 3 | 2-Bromopyridine | PdCl₂(PPh₃)₂ | NaOt-Bu | DMF | 120 | Moderate-Good |

This is a representative table based on general procedures for N-arylation of pyrazoles. Yields are qualitative and depend on specific substrate and optimized conditions.

Table 2: Representative Conditions for Palladium-Catalyzed C4-Arylation of N-Protected this compound

| Entry | Aryl Halide | Catalyst / Ligand | Additive/Oxidant | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Ag₂CO₃ | Acetic Acid | 100 | Good |

| 2 | 4-Bromotoluene | PdCl₂(dppf) | K₂CO₃ | Dioxane | 110 | Good |

| 3 | Iodobenzene | Pd(OAc)₂ | K₂CO₃ | DMA | 130 | High |

This is a representative table based on general procedures for direct C-H arylation of pyrazoles. The N1 position is assumed to be protected with a suitable group (e.g., phenyl, tosyl) to direct C4 functionalization. Yields are qualitative.

Transformation of Pyrazolines to Pyrazoles via Oxidation

A primary and highly effective method for synthesizing 3,5-disubstituted pyrazoles like this compound involves the oxidative aromatization of a pyrazoline precursor. ingentaconnect.commdpi.com This two-step synthesis begins with the cyclocondensation of an appropriate α,β-unsaturated ketone with a hydrazine (B178648) derivative to form a 4,5-dihydro-1H-pyrazole, commonly known as a pyrazoline. mdpi.commdpi.com This intermediate is then oxidized to yield the aromatic pyrazole ring. mdpi.com

For the synthesis of this compound, the required precursor is 3-butyl-5-pentyl-4,5-dihydro-1H-pyrazole. This pyrazoline is formed by the reaction of 1-nonen-3-one (B1220672) with hydrazine hydrate (B1144303). The subsequent oxidation step is crucial for the aromatization of the ring. A variety of oxidizing agents and systems have been successfully employed for this transformation, ranging from classic chemical oxidants to more modern electrochemical methods. ingentaconnect.comrsc.org The choice of oxidant can depend on the substituents present on the pyrazoline ring and the desired reaction conditions, with a growing emphasis on developing greener and more efficient protocols. ingentaconnect.comrsc.org

Commonly used oxidants include:

Quinones: 2,3-Dichloro-5,6-dicyanoquinone (DDQ) and chloranil (B122849) are effective for this transformation. researchgate.net

Metal Oxides/Salts: Reagents like manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) can be used.

Halogens: Iodine or bromine in the presence of a base can facilitate oxidation. organic-chemistry.org

Peroxides: Hydrogen peroxide has been used in some synthetic routes. nih.gov

Sulfur/DMSO: Heating the pyrazoline in dimethyl sulfoxide (B87167) (DMSO) can lead to oxidation. organic-chemistry.org

Electrochemical Oxidation: An environmentally friendly approach that uses an electric current to drive the aromatization. rsc.org

The general synthetic pathway is illustrated below, followed by a table summarizing various oxidation reagents.

Table 3: Common Oxidizing Agents for the Aromatization of Pyrazolines to Pyrazoles

| Oxidant System | Typical Solvent | Temperature | General Applicability | Reference |

| 2,3-Dichloro-5,6-dicyanoquinone (DDQ) | Dioxane / Toluene | Reflux | Broad, high-yielding | researchgate.net |

| Iodine (I₂) / Base | Ethanol / THF | Room Temp - Reflux | Effective for many substrates | organic-chemistry.org |

| H₂O₂ / Base | Ethanol | Varies | Green oxidant, can require catalysis | nih.gov |

| O₂ / DMSO | DMSO | High Temp (>100°C) | Simple, atom-economical | organic-chemistry.org |

| Electrochemical (e.g., NaCl mediator) | Biphasic (aq/org) | Room Temp | Green, scalable, avoids harsh reagents | rsc.org |

This table provides a summary of common methods based on review literature. ingentaconnect.comrsc.orgorganic-chemistry.org

Advanced Applications of 3,5 Disubstituted Pyrazoles in Organic Synthesis and Materials Science

Utilization as Ligands in Metal Catalysis

The nitrogen atoms of the pyrazole (B372694) ring, particularly the pyridine-type nitrogen, are excellent coordination sites for transition metals. This property has led to the extensive development of pyrazole-based ligands for a wide range of catalytic applications.

Development of Pyrazole-Based Ligands for Transition Metal Catalysis

Pyrazole-containing ligands are integral to modern coordination chemistry and homogeneous catalysis. Their synthesis is often straightforward, typically involving the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. For 3-Butyl-5-pentyl-1H-pyrazole, the synthesis would involve the reaction of dodecane-5,7-dione with hydrazine hydrate (B1144303). The resulting pyrazole can then be further functionalized at the N1 position to create a variety of ligand architectures, including scorpionate, tris(pyrazolyl)methane, and pyrazolyldiphosphine ligands. These ligands have been successfully employed in a multitude of transition metal-catalyzed reactions, such as cross-coupling reactions, polymerization, and oxidation catalysis. For instance, copper(II) complexes incorporating pyrazolyl-derived ligands have been synthesized and structurally characterized, revealing their potential in various catalytic processes. consensus.appresearchgate.net Similarly, palladium(II) complexes with pyrazole-based ligands have been investigated for their catalytic activity in C-C coupling reactions. rsc.orgresearchgate.net

Influence of Alkyl Substituents on Ligand Properties and Catalytic Performance

The nature of the substituents at the 3 and 5 positions of the pyrazole ring plays a crucial role in modulating the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic performance. The butyl and pentyl groups in this compound are electron-donating alkyl groups, which increase the electron density on the pyrazole ring and, consequently, on the coordinating nitrogen atom. This enhanced electron-donating ability can strengthen the metal-ligand bond and influence the electronic properties of the metal center, which in turn affects the catalytic activity and selectivity of the complex.

The steric bulk of the butyl and pentyl groups is also a significant factor. Increased steric hindrance around the metal center can influence the coordination number and geometry of the complex, control the access of substrates to the catalytic site, and enhance the stability of the catalyst by preventing decomposition pathways such as dimerization or aggregation. The length of the alkyl chain can impact the solubility of the metal complex in organic solvents, which is a critical parameter for homogeneous catalysis. nih.govrsc.orgrsc.org While specific studies on the catalytic performance of this compound complexes are not extensively documented, research on related 3,5-dialkylpyrazole ligands suggests that tuning the alkyl chain length provides a powerful tool for optimizing catalytic systems for specific applications. For example, studies on cannabimimetic indoles have shown that an alkyl chain of 3-6 carbons is sufficient for high-affinity binding to receptors, with a five-carbon side chain being optimal. nih.gov This highlights the general principle that alkyl chain length can be tuned to achieve desired interactions and properties.

Table 1: Comparison of Catalytic Activity of Transition Metal Complexes with Different 3,5-Disubstituted Pyrazole Ligands (Hypothetical Data Based on General Trends)

| Ligand | Metal | Reaction | Turnover Frequency (TOF) (h⁻¹) | Selectivity (%) |

| 3,5-Dimethylpyrazole | Pd(II) | Suzuki Coupling | 1200 | 95 |

| 3,5-Di-tert-butylpyrazole | Pd(II) | Suzuki Coupling | 800 | 98 |

| This compound | Pd(II) | Suzuki Coupling | 1050 | 96 |

| 3,5-Diphenylpyrazole | Pd(II) | Suzuki Coupling | 950 | 92 |

Role as Synthetic Intermediates and Building Blocks for Complex Molecular Architectures

3,5-Disubstituted pyrazoles, including this compound, are valuable building blocks in organic synthesis due to the presence of multiple reactive sites. nih.gov The pyrazole ring can undergo electrophilic substitution at the C4 position, and the N1-H can be readily substituted to introduce a wide variety of functional groups. This versatility allows for the construction of complex molecular architectures with diverse biological activities and material properties.

The regioselective synthesis of unsymmetrically substituted 3,5-dialkyl-1-arylpyrazoles has been developed, further expanding their utility as synthetic intermediates. nih.gov These compounds can serve as precursors for the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules. nih.govmdpi.comnih.govmdpi.com For instance, pyrazole derivatives are core components of several commercial drugs. The synthesis of biologically active molecules through multicomponent reactions often utilizes pyrazole-based starting materials. nih.gov

Application as Directing and Transforming Groups in Organic Transformations

In recent years, the pyrazole moiety has emerged as an effective directing group in transition metal-catalyzed C-H bond activation and functionalization reactions. The ability of the pyrazole ring to coordinate to a metal center allows for the regioselective activation of otherwise inert C-H bonds, enabling the introduction of new functional groups at specific positions.

While the use of pyrazole as a directing group is still less common compared to other directing groups, its potential has been demonstrated in several transformations. For example, pyrazole has been shown to direct C(sp³)–H activation for the first time in a sequential triple C–H activation reaction. consensus.appnih.gov The butyl and pentyl groups in this compound can also be subject to C-H functionalization, offering pathways to more complex substituted pyrazoles. The pyrazole ring can also act as a transformative group, where it participates in a reaction and is subsequently modified or cleaved to yield a new structural motif.

Pyrazole Derivatives in Advanced Functional Materials (e.g., Optical Brighteners, UV Stabilizers)

The unique photophysical properties of pyrazole derivatives have led to their application in the development of advanced functional materials. Their inherent fluorescence and ability to absorb UV radiation make them suitable candidates for use as optical brighteners and UV stabilizers.

Optical brighteners are compounds that absorb light in the UV region and re-emit it in the blue region of the visible spectrum, leading to a whiter and brighter appearance of materials. Pyrazoline derivatives, which are partially saturated pyrazoles, have been patented as effective optical brighteners. While this compound itself is aromatic and may not possess the same fluorescence quantum yield as pyrazolines, its derivatives can be tailored to exhibit desired photophysical properties. The introduction of long alkyl chains like butyl and pentyl groups can enhance the solubility of these derivatives in polymeric matrices, which is crucial for their application in plastics and textiles.

Furthermore, the ability of pyrazole derivatives to absorb UV radiation can be harnessed for the development of UV stabilizers. These compounds protect materials from degradation caused by exposure to sunlight. The energy absorbed by the pyrazole ring can be dissipated through non-radiative pathways, thus preventing damage to the material. The structure-property relationships of pyrazole derivatives are an active area of research, with studies focusing on how substituents influence their absorption and emission characteristics. nih.govnih.gov Theoretical studies on the impact of alkyl chain length on the electronic properties of other organic molecules suggest that such modifications can fine-tune the photophysical behavior of pyrazole-based materials. researchgate.netnih.gov

Table 2: Photophysical Properties of Selected Pyrazole Derivatives (Illustrative Data)

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) |

| 1,3,5-Triphenyl-2-pyrazoline | 356 | 430 | 0.85 |

| 1-Phenyl-3-(p-chlorophenyl)-5-(p-methoxyphenyl)-2-pyrazoline | 365 | 455 | 0.92 |

| 3-Butyl-5-pentyl-1-(anthracen-9-yl)-1H-pyrazole (Hypothetical) | 380 | 480 | 0.65 |

Note: This table includes data for well-known fluorescent pyrazolines and a hypothetical derivative of this compound to illustrate the potential photophysical properties. The actual properties would need to be experimentally determined.

This compound, as a representative of the 3,5-dialkylpyrazole class, holds significant promise in various fields of advanced chemical sciences. Its utility as a tunable ligand in transition metal catalysis, a versatile building block for complex molecule synthesis, a directing group for regioselective transformations, and a scaffold for the development of functional materials underscores the importance of this heterocyclic motif. While specific research on this exact compound is emerging, the well-established chemistry of related 3,5-disubstituted pyrazoles provides a strong foundation for its future exploration and application. Further investigation into the precise influence of the butyl and pentyl substituents on the catalytic and material properties will undoubtedly unlock new opportunities for innovation in both organic synthesis and materials science.

Q & A

Q. What are the common synthetic routes for 3-Butyl-5-pentyl-1H-pyrazole, and how do reaction conditions influence yield?